2,5-Bis(trifluoromethyl)nitrobenzene
Overview
Description
2,5-Bis(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H3F6NO2. It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its pale yellow to yellow color and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,4-Bis(trifluoromethyl)benzene. The nitration process uses nitric acid in a solvent that includes sulfuric acid or fuming sulfuric acid. The reaction conditions are mild, and the process yields the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available industrial materials and easily handleable substances ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Reduction: Formation of 2,5-Bis(trifluoromethyl)aniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Bis(trifluoromethyl)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its role in drug development.
Industry: Utilized in the production of various functional materials
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)nitrobenzene involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-2,4-bis(trifluoromethyl)benzene
- 1-Nitro-3,5-bis(trifluoromethyl)benzene
- 2-Nitro-1,4-bis(trifluoromethyl)benzene
Uniqueness
2,5-Bis(trifluoromethyl)nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups and a nitro group in the 2,5-positions enhances its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-nitro-1,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKVUOHHNCMTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370100 | |
Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-88-7 | |
Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?
A1: The research papers outline a novel method for synthesizing this compound, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.
Q2: What are the key reaction parameters influencing the synthesis of this compound?
A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.
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